Metoprolol Acid-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

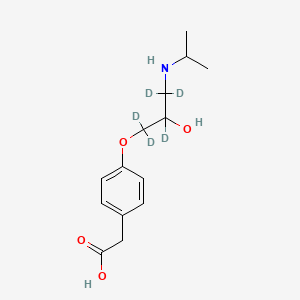

Metoprolol Acid-d5 is a deuterated form of Metoprolol, a selective beta-1 adrenergic receptor blocker. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Metoprolol. The deuterium atoms in this compound replace hydrogen atoms, providing a stable isotope that can be easily traced in biological systems.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Metoprolol Acid-d5 involves the incorporation of deuterium atoms into the Metoprolol molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient incorporation of deuterium atoms. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired isotopic purity.

Analyse Chemischer Reaktionen

Types of Reactions: Metoprolol Acid-d5 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding metabolites. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reduction reactions can convert this compound back to its parent compound. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the side chain of this compound. Reagents such as sodium hydroxide (NaOH) and halogenating agents are used in these reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.

Major Products:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Regeneration of the parent Metoprolol compound.

Substitution: Formation of halogenated derivatives and other substituted products.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C14H16D5NO4

- Molecular Weight : 272.35 g/mol

- CAS Number : 1215404-47-9

- IUPAC Name : 2-(4-(2-hydroxy-3-(isopropylamino)propoxy-1,1,2,3,3-d5)phenyl)acetic acid

These properties facilitate its use in various analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Research Applications

-

Pharmacokinetics and Metabolism Studies

- Metoprolol Acid-d5 is used to study the pharmacokinetic profiles of metoprolol and its metabolites. The deuterated label allows for differentiation between the parent drug and its metabolites in biological samples.

- A study highlighted the importance of using stable isotope-labeled compounds to accurately assess drug metabolism pathways and identify metabolites without interference from the unlabelled compound .

-

Toxicological Investigations

- In toxicology, this compound aids in differentiating between metoprolol and other structurally similar beta-blockers during forensic analysis. For instance, a case study involving pilot fatalities demonstrated how mass spectrometry with deuterated standards could clarify drug presence in postmortem samples, avoiding misidentification of metabolites .

- It is instrumental in developing selective analytical methods that can distinguish between commonly prescribed beta-blockers and their metabolites, improving toxicological assessments .

- Drug Interaction Studies

- Clinical Pharmacology Research

Case Studies

Wirkmechanismus

Metoprolol Acid-d5 exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This action reduces the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. The molecular targets include the beta-1 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system.

Vergleich Mit ähnlichen Verbindungen

Atenolol: Another selective beta-1 adrenergic receptor blocker used for similar therapeutic purposes.

Propranolol: A non-selective beta-blocker that affects both beta-1 and beta-2 receptors.

Bisoprolol: A highly selective beta-1 blocker with similar pharmacological properties.

Comparison:

Selectivity: Metoprolol Acid-d5 is highly selective for beta-1 receptors, whereas Propranolol is non-selective.

Pharmacokinetics: The deuterated form of Metoprolol provides enhanced stability and traceability in pharmacokinetic studies compared to non-deuterated forms.

Therapeutic Use: While all these compounds are used to manage cardiovascular conditions, this compound is primarily used in research settings due to its isotopic labeling.

This compound stands out due to its unique isotopic labeling, making it an invaluable tool in pharmacokinetic and metabolic research.

Biologische Aktivität

Metoprolol Acid-d5 is a stable isotope-labeled derivative of metoprolol, a well-known beta-blocker primarily used in the treatment of cardiovascular conditions. This article explores the biological activity of this compound, emphasizing its pharmacodynamics, pharmacokinetics, and potential applications in clinical and research settings.

Chemical Profile

- Molecular Formula : C14H16D5NO4

- Molecular Weight : 272.35 g/mol

- CAS Number : 1215404-47-9

- IUPAC Name : 2-(4-(2-hydroxy-3-(isopropylamino)propoxy)-phenyl)acetic acid

This compound is characterized by the incorporation of five deuterium atoms, which enhances its stability and allows for precise tracking in metabolic studies.

This compound functions similarly to its parent compound, metoprolol, by selectively blocking β1-adrenergic receptors in cardiac tissues. This action leads to several physiological effects:

- Reduction in Heart Rate : By inhibiting β1 receptors, this compound decreases the heart's automaticity and conduction velocity, leading to a lower heart rate.

- Decreased Cardiac Output : It reduces myocardial contractility and oxygen demand, making it effective in managing conditions like hypertension and heart failure .

- Lowered Blood Pressure : The compound decreases peripheral vascular resistance through its action on the heart and kidneys .

Pharmacokinetics

The pharmacokinetic profile of this compound mirrors that of metoprolol, with notable differences due to deuteration:

- Absorption : Rapidly absorbed from the gastrointestinal tract with a bioavailability of approximately 50%.

- Distribution : Widely distributed across tissues; crosses the blood-brain barrier.

- Metabolism : Primarily metabolized by CYP2D6 into various metabolites, including alpha-hydroxy-metoprolol and 4'-hydroxy-metoprolol. The presence of deuterium may affect metabolic pathways, potentially altering the pharmacokinetics compared to non-labeled compounds .

Research Findings

Recent studies have utilized this compound as a tracer in pharmacokinetic and metabolic research. Here are some significant findings:

- Case Study Analysis :

- Clinical Trials :

- Comparative Studies :

Table 1: Pharmacokinetic Parameters of Metoprolol vs. This compound

| Parameter | Metoprolol | This compound |

|---|---|---|

| Bioavailability | ~50% | ~50% |

| Volume of Distribution | 3.2 - 5.6 L/kg | Similar |

| Half-life | 3 - 7 hours | Potentially extended due to deuteration |

| Primary Route of Excretion | Urine | Urine |

Table 2: Clinical Efficacy Outcomes

| Outcome | Metoprolol | Placebo |

|---|---|---|

| Reduction in Mortality | 34% | Baseline |

| Hospitalization Reduction | 19% | Baseline |

Eigenschaften

IUPAC Name |

2-[4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-10(2)15-8-12(16)9-19-13-5-3-11(4-6-13)7-14(17)18/h3-6,10,12,15-16H,7-9H2,1-2H3,(H,17,18)/i8D2,9D2,12D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQIRTNPJRFRCZ-FPWSDNDASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CC(=O)O)O)NC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.